1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanol
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Overview
Description
Synthesis Analysis
The synthesis of derivatives closely related to 1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanol involves multi-step chemical reactions, including condensations, cyclizations, and functional group transformations. For instance, derivatives have been synthesized through reactions involving amixture of specific diones, appropriate aldehydes, N-methylthiourea, and catalytic amounts of concentrated hydrochloric acid heated under reflux conditions in ethanol, which demonstrates the complexity and versatility of synthetic strategies employed (Chaudhari, 2012).
Molecular Structure Analysis
The molecular structure of compounds related to 1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanol has been elucidated using techniques such as single-crystal X-ray diffraction. These studies reveal that the pyrimidine ring can exhibit slight nonplanarity and form various dihedral angles with adjacent phenyl rings, contributing to the molecule's three-dimensional conformation and potentially influencing its chemical reactivity and interaction with biological targets (Akkurt et al., 2003).
Chemical Reactions and Properties
The chemical reactivity of the 1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanol derivatives involves interactions with various reagents and conditions, leading to the formation of new bonds, introduction of functional groups, and generation of structurally diverse molecules. These reactions underline the compound's capacity to undergo transformations such as methoxycarbonylation and hydromethoxylation, which are pivotal for the synthesis of complex molecules (Gabriele et al., 2000).
Scientific Research Applications
3. Optimization of Biocatalytic Production
- Application Summary: This research involves the optimization of the biocatalytic production of enantiopure (S)-1-(4-methoxyphenyl) ethanol using Lactobacillus senmaizuke. This compound is a significant molecule for the production of various drug intermediates, including antihistamines like diphenhydramine hydrochloride and loratadine cycloalkyl [b] indoles that have the treatment function for an allergic response .
- Methods of Application: The compound was synthesized from 4-methoxyacetophenone using Lactobacillus senmaizuke as a biocatalyst. The experimental conditions of pH, incubation period, temperature, and agitation speed were optimized using the Box–Behnken design-based model .
- Results: The compound was obtained in >99% conversion, >99% enantiomeric excess, and 96% yield with whole cells of L. senmaizuke at the optimized conditions .
4. Synthesis and Photochromic Properties
- Methods of Application: The naphthopyrans were synthesized and their photochromic properties were studied both in solution and in polymethylmethacrylate film .
- Results: The synthesized naphthopyrans displayed faster color fading rate and larger fluorescence quantum yield than 13-butyl-6,7-dimethoxy-3,3-bis(4-methoxyphenyl)-3,13-dihydrobenzo[h]indeno[2,1-f]chromen-13-ol .
5. Fragrance and Flavoring
- Application Summary: Acetanisole, a compound structurally similar to “1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanol”, is used as a fragrance and flavoring in food . Its aroma is described as sweet, fruity, nutty, and similar to vanilla .
- Methods of Application: Acetanisole is added to food and perfumes to enhance their aroma .
- Results: The addition of acetanisole can sometimes make the food or perfume smell like butter or caramel .
6. Synthesis of Heterocycles
- Application Summary: This research involves the synthesis of heterocycles containing the 1,2,3-triazole moiety, which are structurally similar to “1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanol”. These heterocycles are known to display significant biological activities .
- Methods of Application: The 1,2,3-triazoles were synthesized from reactions of diazo compounds and carbodiimides .
- Results: The synthesized 1,2,3-triazoles have excellent metabolic and thermal stability and have been used in diverse applications .
Safety And Hazards
properties
IUPAC Name |
1-(4-methoxyphenyl)-2-pyrimidin-4-ylethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-17-12-4-2-10(3-5-12)13(16)8-11-6-7-14-9-15-11/h2-7,9,13,16H,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDZMQADLRAVOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC2=NC=NC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50340488 |
Source
|
Record name | 1-(4-methoxyphenyl)-2-pyrimidin-4-ylethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50340488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanol | |
CAS RN |
185848-10-6 |
Source
|
Record name | α-(4-Methoxyphenyl)-4-pyrimidineethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=185848-10-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-methoxyphenyl)-2-pyrimidin-4-ylethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50340488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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